molecular formula C29H29N5O2 B11437562 7-Benzyl-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione

7-Benzyl-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B11437562
M. Wt: 479.6 g/mol
InChI Key: LNCRZRLBHJMDMM-UHFFFAOYSA-N
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Description

7-Benzyl-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl and dibenzylamino groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethylxanthine with benzyl bromide in the presence of a base, followed by the introduction of the dibenzylamino group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions are common, where the dibenzylamino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

7-Benzyl-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins and enzymes, resulting in altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-8-(benzyl(methyl)amino)-1,3-dimethylpurine-2,6-dione
  • 7-Benzyl-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

7-Benzyl-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C29H29N5O2

Molecular Weight

479.6 g/mol

IUPAC Name

7-benzyl-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C29H29N5O2/c1-31-27-26(28(35)32(2)29(31)36)34(20-24-16-10-5-11-17-24)25(30-27)21-33(18-22-12-6-3-7-13-22)19-23-14-8-4-9-15-23/h3-17H,18-21H2,1-2H3

InChI Key

LNCRZRLBHJMDMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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